Isolated Yield in Pd-Catalyzed Oxidative C–P Coupling: 3,5-Dimethyl vs. Unsubstituted Phenyl
Under identical Pd(OAc)₂/Ag₂CO₃/TMAC conditions in ethanol, diethyl (3,5-dimethylphenyl)phosphonate was isolated in 89% yield, whereas the unsubstituted parent analog diethyl phenylphosphonate gave only 76% yield [1]. The 13-percentage-point increase is attributable to the electron-donating effect of the methyl groups that facilitates the catalytic cycle [1].
| Evidence Dimension | Isolated yield in Pd-catalyzed oxidative cross-coupling of aryl pinacol boronate with diethyl phosphite |
|---|---|
| Target Compound Data | 89% yield (diethyl 3,5-dimethylphenylphosphonate, 3ae) |
| Comparator Or Baseline | 76% yield (diethyl phenylphosphonate, 3aa) |
| Quantified Difference | +13 percentage points (absolute yield increase) |
| Conditions | Pd(OAc)₂ (5 mol%), Ag₂CO₃ (0.75 mmol), TMAC (0.75 mmol), EtOH (3.0 mL), aryl pinacol boronate (0.75 mmol), diethyl phosphite (0.50 mmol) |
Why This Matters
Higher yield translates directly to improved atom economy, lower purification burden, and reduced cost per gram of product in a widely used C–P bond-forming method.
- [1] Chen, T.-H.; Reddy, D. M.; Lee, C.-F. A palladium-catalyzed oxidative cross-coupling reaction between aryl pinacol boronates and H-phosphonates in ethanol. RSC Adv. 2017, 7, 30214–30220. DOI: 10.1039/C7RA04619G. View Source
